

Application Note: Quantification of Cadusafos using HPLC-MS/MS

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Cadusafos is an organophosphate nematicide and insecticide used to control a variety of soil-dwelling pests.[1] Monitoring its residues in environmental and agricultural samples is crucial for ensuring food safety and environmental protection. This application note provides a detailed protocol for the quantification of **Cadusafos** using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS). The described method is based on the widely adopted QuEChERS sample preparation technique followed by sensitive and selective MS/MS detection, making it suitable for trace-level analysis in complex matrices such as soil, fruits, and vegetables.

Experimental Protocol

This protocol is a comprehensive guide for the extraction and analysis of **Cadusafos**.

Sample Preparation (QuEChERS Method)

The Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method is a streamlined approach for the extraction of pesticide residues from various food and environmental matrices.

 Homogenization: Weigh 10-15 g of a representative homogenized sample into a 50 mL centrifuge tube. For dry samples, it may be necessary to add a small amount of water to achieve a good extraction efficiency.



- Extraction: Add 10 mL of acetonitrile to the centrifuge tube. Cap the tube and shake vigorously for 1 minute to ensure thorough mixing.
- Salting-Out: Add a pre-packaged salt mixture, typically containing 4 g of anhydrous
 magnesium sulfate (MgSO₄) and 1 g of sodium chloride (NaCl), to the tube. Immediately cap
 and shake vigorously for 1 minute. The salts aid in the phase separation between the
 aqueous and organic layers and drive the analyte into the acetonitrile layer.
- Centrifugation: Centrifuge the tube at ≥3000 rpm for 5 minutes. This will result in a clear separation of the acetonitrile supernatant from the aqueous and solid sample debris.
- Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer an aliquot of the acetonitrile supernatant (e.g., 1 mL) to a 2 mL microcentrifuge tube containing a d-SPE mixture. A common mixture for general pesticide analysis includes 150 mg of anhydrous MgSO₄, 50 mg of primary secondary amine (PSA) sorbent, and 50 mg of C18 sorbent. PSA removes polar interferences, while C18 removes non-polar interferences.
- Final Centrifugation: Vortex the d-SPE tube for 30 seconds and then centrifuge at high speed (e.g., >10,000 rpm) for 2 minutes.
- Sample for Analysis: Carefully collect the final acetonitrile extract, filter it through a 0.22 μm syringe filter, and transfer it to an autosampler vial for HPLC-MS/MS analysis.

HPLC-MS/MS Analysis

The analysis is performed using a liquid chromatograph coupled to a triple quadrupole mass spectrometer.

HPLC Conditions:



Parameter	Recommended Setting
Column	C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 μm)
Mobile Phase A	Water with 0.1% formic acid and 5 mM ammonium formate
Mobile Phase B	Acetonitrile with 0.1% formic acid
Gradient	Start with 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.
Flow Rate	0.3 mL/min
Column Temperature	40 °C
Injection Volume	5 μL

MS/MS Conditions:

Parameter	Recommended Setting
Ionization Mode	Electrospray Ionization (ESI), Positive
Capillary Voltage	3.5 kV
Source Temperature	150 °C
Desolvation Gas	Nitrogen
Desolvation Temp.	400 °C
Collision Gas	Argon
Detection Mode	Multiple Reaction Monitoring (MRM)

The following MRM transitions are recommended for the quantification and confirmation of **Cadusafos**.



Analyte	Precursor Ion (m/z)	Product Ion (m/z)	Dwell Time (ms)	Collision Energy (eV)	Purpose
Cadusafos	271.1	159.0	100	16	Quantification
Cadusafos	271.1	131.0	100	22	Confirmation
Cadusafos	271.0	97.0	100	34	Confirmation

Quantitative Data Summary

The following table summarizes the expected performance characteristics of the method, based on typical validation results for multi-residue pesticide analysis methods compliant with SANTE guidelines.[2][3]

Parameter	Expected Performance
Linearity (R²)	> 0.99
Limit of Detection (LOD)	0.5 - 2.0 μg/kg (matrix dependent)
Limit of Quantification (LOQ)	1.0 - 5.0 μg/kg (matrix dependent)
Recovery	70 - 120%
Precision (RSD)	< 20%

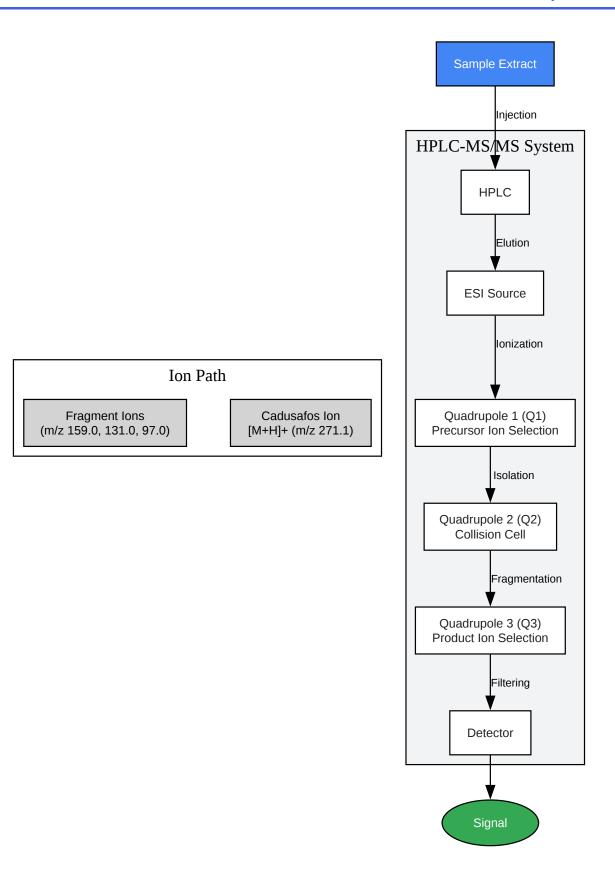
Visualizations



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Caption: Experimental workflow for **Cadusafos** quantification.





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Caption: Logical flow of Cadusafos analysis in an HPLC-MS/MS system.



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